[[1-Amino-2-(4-methylphenyl)sulfonylethylidene]amino] thiophene-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of [[1-Amino-2-(4-methylphenyl)sulfonylethylidene]amino] thiophene-2-carboxylate involves several steps. One common method includes the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
[[1-Amino-2-(4-methylphenyl)sulfonylethylidene]amino] thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[[1-Amino-2-(4-methylphenyl)sulfonylethylidene]amino] thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used in the synthesis of various thiophene derivatives, which are essential in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biology: Thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects.
Medicine: Compounds with thiophene frameworks are used as nonsteroidal anti-inflammatory drugs and voltage-gated sodium channel blockers.
Industry: Thiophene derivatives are utilized as corrosion inhibitors and in the fabrication of advanced materials.
Mechanism of Action
The mechanism of action of [[1-Amino-2-(4-methylphenyl)sulfonylethylidene]amino] thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, which inhibit the flow of sodium ions and reduce neuronal excitability . This mechanism is crucial for their use as anesthetics and anti-inflammatory agents.
Comparison with Similar Compounds
[[1-Amino-2-(4-methylphenyl)sulfonylethylidene]amino] thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
These compounds share similar thiophene-based structures but differ in their specific substituents and pharmacological properties, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
[[1-amino-2-(4-methylphenyl)sulfonylethylidene]amino] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-10-4-6-11(7-5-10)22(18,19)9-13(15)16-20-14(17)12-3-2-8-21-12/h2-8H,9H2,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMFJMFDZSBLJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=NOC(=O)C2=CC=CS2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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